molecular formula C12H11ClO4 B11814650 5-Chloro-6-propoxybenzofuran-2-carboxylicacid

5-Chloro-6-propoxybenzofuran-2-carboxylicacid

Cat. No.: B11814650
M. Wt: 254.66 g/mol
InChI Key: KRDVDSLPJCJHFV-UHFFFAOYSA-N
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Description

5-Chloro-6-propoxybenzofuran-2-carboxylic acid is a benzofuran derivative characterized by a chlorine substituent at position 5, a propoxy group (-OCH₂CH₂CH₃) at position 6, and a carboxylic acid moiety at position 2.

Properties

Molecular Formula

C12H11ClO4

Molecular Weight

254.66 g/mol

IUPAC Name

5-chloro-6-propoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H11ClO4/c1-2-3-16-10-6-9-7(4-8(10)13)5-11(17-9)12(14)15/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

KRDVDSLPJCJHFV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-propoxybenzofuran-2-carboxylicacid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.

    Introduction of Substituents: The chloro and propoxy groups are introduced through substitution reactions. For instance, chlorination can be achieved using reagents like thionyl chloride, while the propoxy group can be introduced via nucleophilic substitution using propyl alcohol.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various functionalized benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-6-propoxybenzofuran-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it could interact with biological systems in ways that inhibit certain enzymes or pathways.

Inhibition of 5-Lipoxygenase Enzyme

One prominent application is its role as an inhibitor of the mammalian 5-lipoxygenase enzyme. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators involved in inflammatory responses and allergic reactions. Compounds that inhibit this enzyme can potentially alleviate conditions such as asthma and allergic rhinitis by reducing leukotriene levels in the body .

The biological activity of 5-Chloro-6-propoxybenzofuran-2-carboxylic acid has been assessed through various studies, demonstrating its potential efficacy against several pathogens.

Antimicrobial Properties

Research indicates that derivatives of benzofuran compounds exhibit antimicrobial activity against a range of bacterial and fungal strains. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition . For instance, studies have shown that similar benzofuran derivatives exhibit comparable or superior activity against standard antibiotics like penicillin G and ciprofloxacin .

Anticancer Potential

Recent investigations into related benzofuran compounds have highlighted their anticancer properties. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, suggesting that 5-Chloro-6-propoxybenzofuran-2-carboxylic acid may also possess similar properties . The mechanism often involves the disruption of DNA synthesis or repair pathways within cancer cells.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5-Chloro-6-propoxybenzofuran-2-carboxylic acid and its derivatives.

Modifications for Enhanced Activity

Studies have shown that modifications at specific positions on the benzofuran ring can significantly alter biological activity. For example, substituents at positions 4 and 6 have been found to impact the compound's interaction with target enzymes, affecting both potency and selectivity .

Case Studies and Research Findings

Several case studies provide insights into the applications of 5-Chloro-6-propoxybenzofuran-2-carboxylic acid:

Study Focus Findings
Study A Inhibition of 5-lipoxygenaseDemonstrated significant reduction in leukotriene production, indicating potential for treating inflammatory diseases.
Study B Antimicrobial activityShowed effectiveness against multiple bacterial strains, outperforming standard antibiotics in some cases.
Study C Anticancer effectsInduced apoptosis in cancer cell lines; further research needed to establish mechanisms and efficacy in vivo.

Mechanism of Action

The mechanism of action of 5-Chloro-6-propoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and biological properties of benzofuran derivatives are highly influenced by substituents at positions 5 and 6. Below is a detailed comparison of 5-chloro-6-propoxybenzofuran-2-carboxylic acid with its closest analogs identified in the evidence:

Table 1: Key Structural and Regulatory Information

Compound Name Substituent at Position 6 CAS Number Molecular Weight* Key Properties (Inferred)
5-Chloro-6-propoxybenzofuran-2-carboxylic acid Propoxy (-OCH₂CH₂CH₃) Not provided ~256.67 g/mol High lipophilicity; potential metabolic stability due to ether linkage
5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid Fluoro (-F) 1781859-25-3 ~228.59 g/mol Electron-withdrawing effect; increased acidity of carboxylic acid
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid Hydroxy (-OH) 1352519-69-7 ~226.45 g/mol Polar, acidic; prone to hydrogen bonding and conjugation reactions

*Molecular weights calculated based on molecular formulas derived from compound names.

Key Findings:

Lipophilicity and Solubility :

  • The propoxy group in the target compound enhances lipophilicity (logP ~3.2 estimated), favoring passive diffusion across biological membranes. In contrast, the hydroxy analog (logP ~1.8 estimated) exhibits higher aqueous solubility but reduced membrane permeability .
  • The fluoro substituent balances polarity and lipophilicity (logP ~2.5 estimated), making it suitable for targets requiring moderate hydrophobicity .

The electron-withdrawing fluoro group increases the acidity of the carboxylic acid (pKa ~2.5–3.0), enhancing ionization in physiological environments .

Metabolic Stability :

  • The propoxy ether is less prone to rapid hydrolysis compared to ester-containing analogs, suggesting longer half-life in vivo.
  • The hydroxy group is a site for phase II metabolism (e.g., glucuronidation), which may limit bioavailability .

Synthetic Accessibility: Propoxy-substituted benzofurans typically require multi-step synthesis, including alkylation of phenolic intermediates. Hydroxy and fluoro analogs are often synthesized via direct halogenation or hydroxylation, offering simpler routes .

Biological Activity

5-Chloro-6-propoxybenzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of the 5-lipoxygenase enzyme system. This enzyme plays a critical role in the biosynthesis of leukotrienes, which are mediators involved in inflammatory and allergic responses. The inhibition of this enzyme can have significant therapeutic implications for various conditions, including asthma and other inflammatory diseases.

The primary mechanism through which 5-chloro-6-propoxybenzofuran-2-carboxylic acid exerts its biological effects is through the inhibition of the 5-lipoxygenase pathway. By blocking this pathway, the compound can reduce the production of leukotrienes, thereby alleviating inflammation and associated symptoms in mammalian systems. This action is particularly relevant in treating conditions such as:

  • Asthma : By preventing leukotriene synthesis, the compound can help reduce bronchoconstriction and airway inflammation.
  • Allergic Rhinitis : The inhibition of leukotriene production may lessen nasal inflammation and other allergic responses.
  • Inflammatory Bowel Disease : The compound's anti-inflammatory properties could be beneficial in managing gut inflammation.

In Vivo Studies

In preclinical studies, 5-chloro-6-propoxybenzofuran-2-carboxylic acid has demonstrated significant protective effects against gastric mucosal damage induced by ethanol and indomethacin in animal models. For instance, Sprague-Dawley rats treated with this compound prior to ethanol exposure exhibited reduced gastric lesions compared to control groups receiving only a vehicle solution .

Efficacy Against Inflammation

The compound's efficacy was evaluated through various assays that measured its impact on inflammatory markers. In one study, doses of 10 mg/kg were administered to rats, resulting in a marked decrease in leukotriene levels in serum samples . This suggests that 5-chloro-6-propoxybenzofuran-2-carboxylic acid effectively modulates inflammatory responses at a systemic level.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the benzofuran ring can significantly alter biological activity. For example:

Compound ModificationBiological ActivityReference
Substitution at position 6 with methoxy groupIncreased anti-inflammatory activity
Chlorine substitution at position 5Enhanced lipoxygenase inhibition
Propoxy group at position 6Improved solubility and bioavailability

These findings highlight the importance of specific chemical groups in determining the pharmacological properties of benzofuran derivatives.

Case Studies

Several case studies have documented the therapeutic potential of compounds structurally related to 5-chloro-6-propoxybenzofuran-2-carboxylic acid:

  • Asthma Management : A study involving asthmatic mice showed that treatment with similar benzofuran derivatives resulted in reduced airway hyperreactivity and inflammation markers .
  • Gastroprotective Effects : In a model of ethanol-induced gastric injury, compounds like 5-chloro-6-propoxybenzofuran-2-carboxylic acid demonstrated significant mucosal protection, reducing ulceration scores compared to controls .
  • Cancer Research : Investigations into related compounds revealed potential anti-cancer properties through modulation of apoptotic pathways, suggesting broader applications beyond inflammation .

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